molecular formula C17H12N2O3 B12910986 3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one CAS No. 874673-05-9

3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one

Cat. No.: B12910986
CAS No.: 874673-05-9
M. Wt: 292.29 g/mol
InChI Key: ODNUEKACOJYALK-UHFFFAOYSA-N
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Description

6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that combines the structural features of dibenzofuran and pyridazinone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the pyridazinone ring or the dibenzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
  • 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
  • 6,6′-Di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan

Uniqueness

6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one is unique due to its combination of the dibenzofuran and pyridazinone moieties

Properties

CAS No.

874673-05-9

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C17H12N2O3/c1-21-14-8-6-10(12-7-9-15(20)19-18-12)16-11-4-2-3-5-13(11)22-17(14)16/h2-9H,1H3,(H,19,20)

InChI Key

ODNUEKACOJYALK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C3=NNC(=O)C=C3)C4=CC=CC=C4O2

Origin of Product

United States

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